molecular formula C16H16N2O3S B5842820 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole

2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole

Cat. No. B5842820
M. Wt: 316.4 g/mol
InChI Key: ITBYWVDBISLTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole. It has been found to reduce the expression of certain inflammatory markers in animal models, indicating its anti-inflammatory properties. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating its anticancer properties. Additionally, it has been found to inhibit the growth of certain fungi and bacteria, indicating its antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and has shown low toxicity in animal models. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole. One of the areas of research includes the optimization of its synthesis method to increase its yield and purity. Another area of research includes the investigation of its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole in human clinical trials.

Synthesis Methods

The synthesis of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole has been reported in several studies. One of the commonly used methods involves the reaction of 4-methoxyphenylsulfonyl chloride with 1,2-phenylenediamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final product. Another method involves the reaction of 4-methoxyphenylsulfonyl chloride with o-phenylenediamine in the presence of a base such as sodium hydride, followed by the reaction with ethyl iodide.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its antifungal and antibacterial properties, as it has been found to inhibit the growth of fungi and bacteria.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)sulfonylethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-12-6-8-13(9-7-12)22(19,20)11-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBYWVDBISLTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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